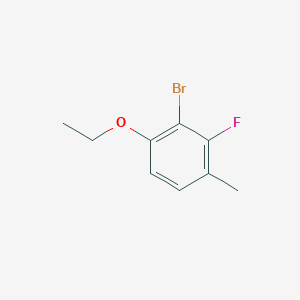
5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene is an organic compound with the molecular formula C12H16BrClO2 and a molecular weight of 307.61 g/mol . It is a derivative of benzene, characterized by the presence of bromine, chlorine, butoxy, and ethoxy substituents on the aromatic ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring, resulting in different oxidation states and products.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where it reacts with boron reagents under palladium catalysis to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of selective inhibitors for specific biological targets.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene involves its interaction with specific molecular targets, leading to the desired chemical transformations. In electrophilic aromatic substitution, the compound forms a sigma-bond with the electrophile, generating a benzenonium intermediate, which then undergoes deprotonation to yield the final product . The pathways involved in these reactions are crucial for understanding the compound’s reactivity and applications.
Comparación Con Compuestos Similares
5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene can be compared with other benzene derivatives such as:
5-Bromo-2-chlorobenzaldehyde: Another bromine and chlorine-substituted benzene derivative used in organic synthesis.
5-Bromo-2-chloro-4’-ethoxydiphenylmethane: A similar compound used as an intermediate in pharmaceutical synthesis.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity, making it valuable for targeted applications in various fields.
Propiedades
IUPAC Name |
5-bromo-1-butoxy-3-chloro-2-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClO2/c1-3-5-6-16-11-8-9(13)7-10(14)12(11)15-4-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBGFTUXXBEXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)Br)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride](/img/structure/B8031189.png)






